molecular formula C21H20N4O2S B2870506 4-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile CAS No. 897487-04-6

4-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile

Cat. No.: B2870506
CAS No.: 897487-04-6
M. Wt: 392.48
InChI Key: OEEGJUQFZJZOPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile (CAS# 897487-04-6) is a synthetic small molecule with a molecular formula of C21H20N4O2S and a molecular weight of 392.47 g/mol . This compound is built on a benzothiazole core, a versatile heterocyclic scaffold known for its significant presence in medicinal chemistry due to its aromaticity and the presence of both sulfur and nitrogen atoms in the ring structure . The specific structure integrates a 4-methoxy-7-methyl-benzothiazole unit linked via a piperazine ring to a benzonitrile carbonyl group, creating a complex structure of interest in various biochemical research applications . Scientific literature indicates that structurally related nitrotriazole-based compounds and benzothiazole derivatives have demonstrated potent in vitro activity against tropical parasitic diseases such as Trypanosoma cruzi (the causative agent of Chagas disease), with some analogues showing significantly greater potency and higher selectivity indices than the reference drug benznidazole . This suggests potential research applications for this compound in the field of infectious disease and antiparasitic agent development. The piperazine linker is a common pharmacophore that can contribute to favorable binding characteristics with biological targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-14-3-8-17(27-2)18-19(14)28-21(23-18)25-11-9-24(10-12-25)20(26)16-6-4-15(13-22)5-7-16/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEGJUQFZJZOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile typically involves the following steps:

    Formation of the Benzo[d]thiazole Moiety: This step involves the reaction of 4-methoxy-7-methylbenzo[d]thiazole with appropriate reagents to introduce the desired functional groups.

    Piperazine Ring Formation: The piperazine ring is introduced through a nucleophilic substitution reaction, where the benzo[d]thiazole derivative reacts with piperazine.

    Benzonitrile Group Introduction: The final step involves the coupling of the piperazine derivative with benzonitrile under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity. Common reagents used include organic solvents, catalysts, and protective groups to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues with Benzothiazole-Piperazine Scaffolds
Compound Name Core Structure Key Substituents Molecular Weight Biological Activity Reference
Target Compound Benzothiazole-piperazine-carbonyl-benzonitrile 4-Methoxy-7-methyl (benzothiazole); benzonitrile ~450 (estimated) Not explicitly reported -
5j (Anticancer derivative) Benzothiazole-piperazine-ethanone-triazole Benzo[d]thiazol-2-ylthio; triazole 507.10 Anticancer (in vitro screening)
N,N-diethyl-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine Benzothiazole-piperazine-diamine Ethylamine chains; methoxy-methyl benzothiazole Not specified Not reported
3-({4-[(1-Benzyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}carbonyl)benzonitrile Benzimidazole-piperazine-carbonyl-benzonitrile Benzimidazole; oxalate salt 525.56 Not reported

Key Observations :

  • Benzothiazole vs. Benzimidazole : The target compound’s benzothiazole core (with a sulfur atom) may offer distinct electronic properties compared to benzimidazole derivatives, influencing receptor binding or metabolic stability .
  • Substituent Effects : The 4-methoxy-7-methyl groups on the benzothiazole ring enhance steric bulk and lipophilicity compared to simpler benzothiazole derivatives (e.g., 5j). The benzonitrile group’s electron-withdrawing nature contrasts with the electron-donating substituents in analogues like 5j (thioether-linked benzothiazole).
Piperazine-Carbonyl Derivatives with Aromatic Moieties
Compound Name Core Structure Key Substituents Molecular Weight Biological Activity Reference
53b (eIF4A3 inhibitor) Piperazine-carbonyl-pyrazole-benzonitrile Bromobenzoyl; chlorophenyl; chiral center Not specified eIF4A3 inhibition
Olaparib Impurity 10 Piperazine-carbonyl-phthalazinone Cyclopropanecarbonyl; phthalazinone Not specified Pharmaceutical impurity
4-(4-Hydroxy-benzyl)-piperazine-chromenone Piperazine-propoxy-chromenone Hydroxybenzyl; chromenone Not specified Not reported

Key Observations :

  • Pharmacological Relevance: The target compound’s benzonitrile group differentiates it from Olaparib Impurity 10 (phthalazinone core), which is associated with poly(ADP-ribose) polymerase (PARP) inhibitor pathways .
  • Solubility and Stability : The oxalate salt form of the benzimidazole analogue () may improve solubility compared to the target compound’s free base .

Biological Activity

4-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique combination of a benzothiazole ring, piperazine moiety, and a benzonitrile group, which may contribute to its biological activity.

Chemical Structure

The IUPAC name for this compound is this compound. Its structure can be summarized as follows:

ComponentDescription
Benzothiazole RingContains methoxy and methyl substitutions
Piperazine MoietyAttached via a carbonyl linkage
Benzonitrile GroupProvides additional chemical reactivity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research suggests that it may modulate pathways related to:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes.
  • Receptor Binding : It could bind to receptors that play roles in various signaling pathways.

Antimicrobial Properties

A study evaluating related compounds indicated that derivatives featuring piperazine substituents exhibit significant antitubercular activity against Mycobacterium tuberculosis (MTB). For instance, compounds with similar structures showed minimal inhibitory concentrations (MIC) as low as 0.008 μM, suggesting strong antimicrobial potential .

Cytotoxicity and Druggability

The cytotoxicity profile of similar benzothiazole derivatives has been assessed, revealing favorable aqueous solubility and low toxicity levels. This characteristic enhances their druggability, making them suitable candidates for further development in therapeutic applications .

Structure–Activity Relationships (SAR)

The presence of specific functional groups in the structure influences the biological activity. The methoxy and methyl groups on the benzothiazole ring are believed to enhance lipophilicity and receptor affinity, which are crucial for achieving desired therapeutic effects .

Study 1: Antitubercular Activity

A series of piperazine-substituted benzothiazole derivatives were synthesized and evaluated for their antitubercular properties. The results indicated that compounds with simple alkyl side chains demonstrated good activity against MTB with excellent solubility profiles. This suggests that modifications in the side chains can significantly impact efficacy and safety profiles .

Study 2: Enzyme Inhibition

Research into the enzyme inhibition properties of related compounds has shown promising results in modulating pathways associated with inflammation and cell proliferation. These findings highlight the potential for developing anti-inflammatory agents based on this compound's structure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.